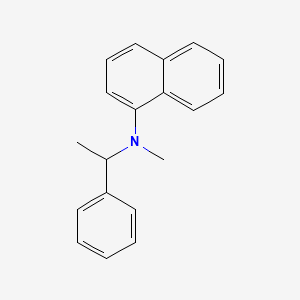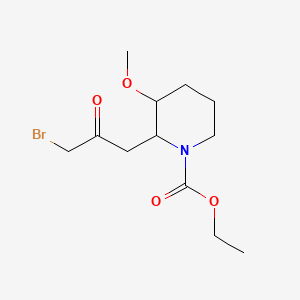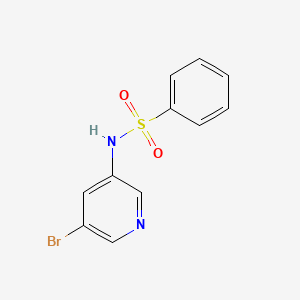
N-(5-bromopyridin-3-yl)benzenesulfonamide
Descripción general
Descripción
“N-(5-bromopyridin-3-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1084-12-4 . It has a molecular weight of 313.17 . The IUPAC name for this compound is N-(5-bromo-3-pyridinyl)benzenesulfonamide .
Molecular Structure Analysis
The linear formula of “N-(5-bromopyridin-3-yl)benzenesulfonamide” is C11H9BrN2O2S . The InChI code for this compound is 1S/C11H9BrN2O2S/c12-9-6-10 (8-13-7-9)14-17 (15,16)11-4-2-1-3-5-11/h1-8,14H .Aplicaciones Científicas De Investigación
“N-(5-bromopyridin-3-yl)benzenesulfonamide” is a compound that has potential applications in the field of medicinal chemistry . Pyridinesulfonamide, a fragment of this compound, is known to have a wide range of applications in novel drugs .
Application
This compound could potentially be used in the development of new drugs. For example, pyridine-3-sulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .
Results or Outcomes
In one study, the R- and S-isomers of a similar compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, were synthesized and their stereostructures were researched . The compounds were found to inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-bromopyridin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-10(8-13-7-9)14-17(15,16)11-4-2-1-3-5-11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJAZXQDSCVIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728112 | |
| Record name | N-(5-Bromopyridin-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)benzenesulfonamide | |
CAS RN |
1084-12-4 | |
| Record name | N-(5-Bromopyridin-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
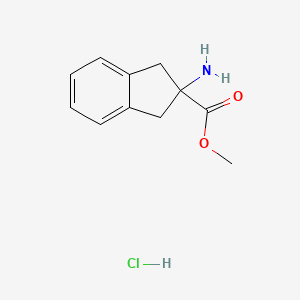
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

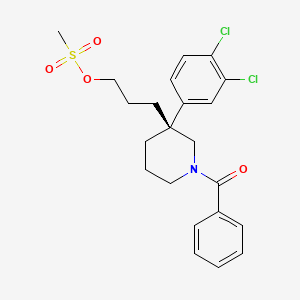
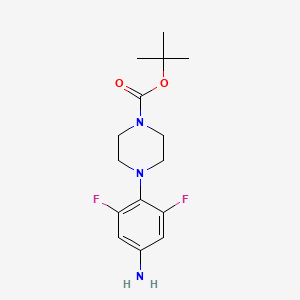
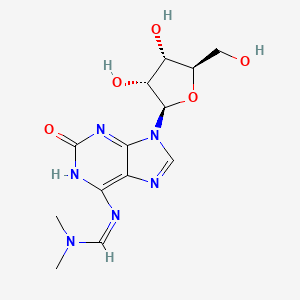
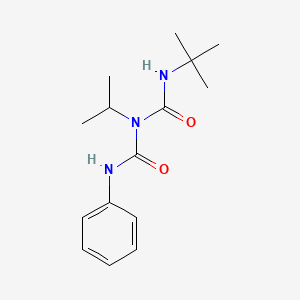
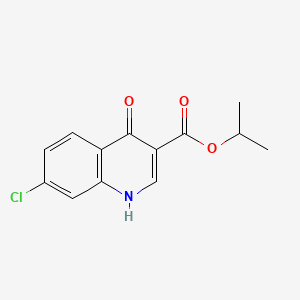
![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
